

A Comprehensive Spectroscopic Analysis of Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate

Cat. No.: B155895

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Pyrazole derivatives are a significant class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and agrochemicals due to their diverse biological activities.^{[1][2]} The precise characterization of these molecules is paramount for drug discovery, quality control, and mechanistic studies. This guide provides a detailed spectroscopic analysis of a key pyrazole derivative, **Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate**. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the causality behind experimental choices and data interpretation. This document serves as an authoritative reference for the unambiguous structural elucidation and confirmation of this compound.

Molecular Structure and Physicochemical Properties

The foundational step in any spectral analysis is a clear understanding of the molecule's structure. **Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate** is comprised of a central pyrazole ring substituted at positions 1, 3, and 5. The nitrogen at position 1 is methylated, the carbon at position 3 bears an ethyl carboxylate group, and the carbon at position 5 is attached to a phenyl ring.

Caption: Molecular structure of **Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate**.

Table 1: Physicochemical Properties

Property	Value
Molecular Formula	C₁₃H₁₄N₂O₂
Molecular Weight	230.26 g/mol
IUPAC Name	Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate

| Core Structure | Pyrazole |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.^[3] By analyzing the chemical shifts, coupling patterns, and integration of proton (¹H) and carbon (¹³C) signals, a complete structural map can be assembled.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The following is a standard methodology for acquiring high-quality NMR spectra for pyrazole derivatives.^[3]

Methodology:

- Sample Preparation: Weigh 5-10 mg of the **Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate** sample.
- Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a 5 mm NMR tube. CDCl₃ is chosen for its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak.
- Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).

- Data Acquisition (^1H NMR): Acquire the spectrum on a 300 MHz or 500 MHz spectrometer. Key parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
- Data Acquisition (^{13}C NMR): Acquire the spectrum using a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.[\[3\]](#)
- Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by phase and baseline correction.

^1H NMR Spectral Data and Interpretation

The ^1H NMR spectrum provides a quantitative count of the different types of protons in the molecule and reveals their neighboring environment through spin-spin coupling.

Table 2: ^1H NMR Spectral Data (Predicted, in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.40-7.50	Multiplet (m)	5H	Ar-H	Protons of the C5-phenyl group, exhibiting complex splitting due to their varied electronic environments.
~6.80	Singlet (s)	1H	Pyrazole C4-H	The lone proton on the pyrazole ring. Its downfield shift is influenced by the aromatic nature of the ring and the adjacent ester group.
~4.35	Quartet (q)	2H	-O-CH ₂ -CH ₃	The methylene protons of the ethyl ester are split into a quartet by the adjacent methyl group (n+1 rule).
~3.85	Singlet (s)	3H	N-CH ₃	The N-methyl protons are a singlet as they have no adjacent protons to couple with.

| ~1.38 | Triplet (t) | 3H | -O-CH₂-CH₃ | The terminal methyl protons of the ethyl ester are split into a triplet by the adjacent methylene group. |

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 3: ¹³C NMR Spectral Data (Predicted, in CDCl₃)

Chemical Shift (δ , ppm)	Carbon Type	Assignment	Rationale
~162.0	Carbonyl	C=O	The ester carbonyl carbon, characteristically found in the downfield region.
~148.0	Aromatic	Pyrazole C3	The carbon atom attached to the electron-withdrawing ester group is significantly deshielded.
~144.0	Aromatic	Pyrazole C5	The carbon atom attached to the phenyl group.
~129.0 - 130.0	Aromatic	Phenyl C	Aromatic carbons of the phenyl ring. Multiple peaks are expected.
~108.0	Aromatic	Pyrazole C4	The protonated carbon of the pyrazole ring, typically appearing more upfield than the substituted carbons.
~61.0	Aliphatic	-O-CH ₂ -CH ₃	The methylene carbon of the ethyl ester.
~37.0	Aliphatic	N-CH ₃	The N-methyl carbon.

| ~14.5 | Aliphatic | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Data Acquisition

Methodology (Attenuated Total Reflectance - ATR):

- Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.
- Sample Application: Place a small amount of the solid **Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate** sample directly onto the ATR crystal.^[3]
- Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
- Data Analysis: Identify the key absorption bands and compare them to known correlation tables.

IR Spectral Data and Interpretation

The IR spectrum confirms the presence of the key functional groups predicted by the structure.

Table 4: IR Absorption Bands and Functional Group Assignments

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3100-3000	C-H Stretch	Aromatic (Phenyl & Pyrazole)
~2980-2850	C-H Stretch	Aliphatic (CH ₃ , CH ₂)
~1725	C=O Stretch	Ester Carbonyl
~1600, ~1490, ~1450	C=C / C=N Stretch	Aromatic & Pyrazole Rings
~1250	C-O Stretch	Ester

| ~770, ~700 | C-H Bend | Monosubstituted Phenyl Ring |

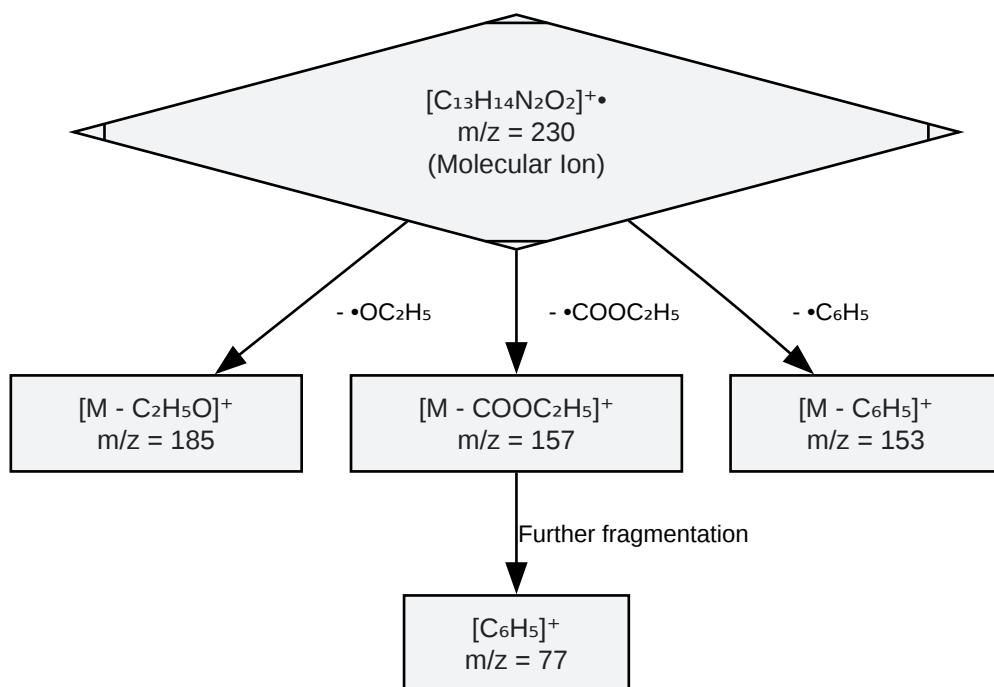
The most diagnostic peak in the IR spectrum is the strong absorption around 1725 cm^{-1} , which is characteristic of the ester carbonyl (C=O) stretch. This, combined with the aromatic and aliphatic C-H and C-O stretching vibrations, provides strong evidence for the proposed structure. The spectrum for the related compound, ethyl 5-methyl-1H-pyrazole-3-carboxylate, shows similar characteristic peaks.^[4]

Mass Spectrometry (MS)

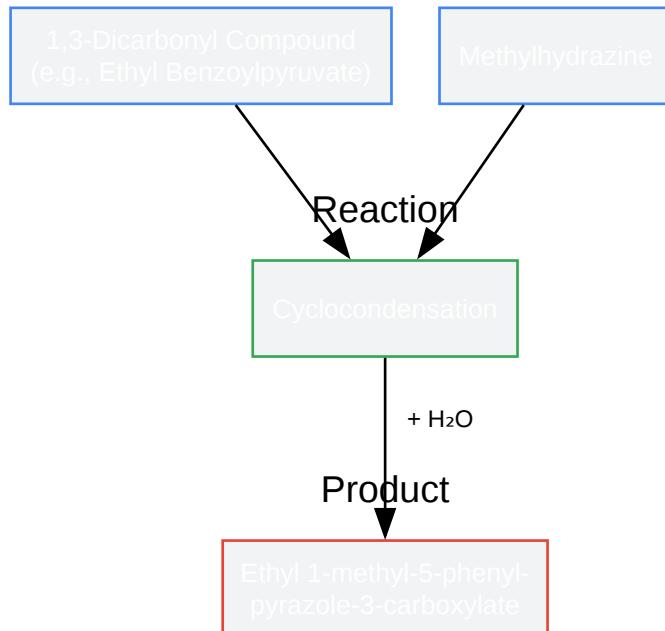
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, serving as a final confirmation of its identity and structure.

Experimental Protocol: Mass Spectrum Acquisition

Methodology (Electron Ionization - EI):


- Sample Introduction: The sample is typically introduced via a Gas Chromatography (GC) system, which separates it from any impurities.
- Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the molecule, causing it to lose an electron and form a positively charged molecular ion ($\text{M}^+\bullet$).
- Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation into smaller, characteristic charged ions.
- Analysis: The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer.
- Detection: A detector records the abundance of each ion, generating the mass spectrum.

Mass Spectrum Data and Interpretation


The mass spectrum is a plot of ion abundance versus m/z . The peak with the highest m/z value typically corresponds to the molecular ion.

- Molecular Ion ($\text{M}^+\bullet$): For **Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate** ($\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_2$), the expected molecular ion peak will be at $m/z = 230$.

- Key Fragmentation Patterns: The fragmentation provides a structural fingerprint. Common losses for this molecule include the ethoxy group from the ester and cleavage of the substituents from the pyrazole ring. The mass spectrum for the similar ethyl 5-methyl-1H-pyrazole-3-carboxylate shows a molecular weight of 154.1665, providing a reference for the pyrazole-ester core.[\[5\]](#)

Starting Materials

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 5. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Analysis of Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155895#ethyl-1-methyl-5-phenylpyrazole-3-carboxylate-spectral-data-nmr-ir-mass>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com